molecular formula C14H16O6 B5759083 Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate CAS No. 57369-96-7

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate

Cat. No.: B5759083
CAS No.: 57369-96-7
M. Wt: 280.27 g/mol
InChI Key: RGYSKVJOBMTXIW-UHFFFAOYSA-N
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Description

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate is an organic compound with the molecular formula C14H16O6 It is a derivative of benzoic acid, characterized by the presence of two acetoxy groups and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate typically involves the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and partially reduced esters.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: A closely related compound with hydroxyl groups instead of acetoxy groups.

    Methyl 3,6-dimethylbenzoate: Lacks the acetoxy groups, resulting in different chemical properties.

    Methyl 2,4-diacetoxybenzoate: Similar structure but without the methyl groups on the benzene ring.

Uniqueness

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate is unique due to the presence of both acetoxy and methyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the benzene ring differentiates it from other similar compounds and makes it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2,4-diacetyloxy-3,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-7-6-11(19-9(3)15)8(2)13(20-10(4)16)12(7)14(17)18-5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYSKVJOBMTXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358132
Record name Benzoic acid, 2,4-bis(acetyloxy)-3,6-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57369-96-7
Record name Methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57369-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-bis(acetyloxy)-3,6-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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